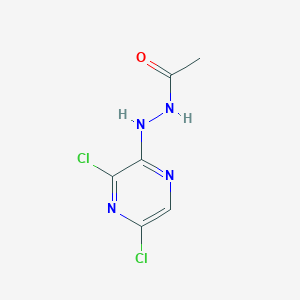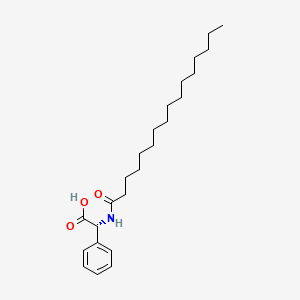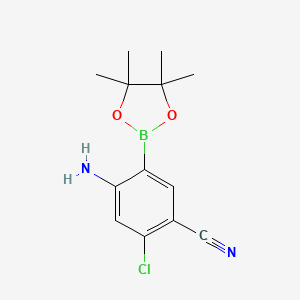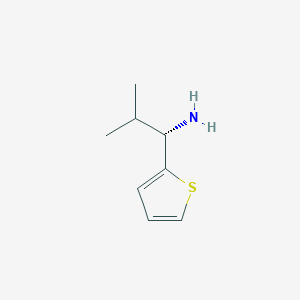
N'-(3,5-dichloropyrazin-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring substituted with chlorine atoms at positions 3 and 5, and an acetohydrazide group attached to the 2-position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichloropyrazin-2-yl)acetohydrazide typically involves the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dichloropyrazin-2-yl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which N’-(3,5-dichloropyrazin-2-yl)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,4-dichlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C6H6Cl2N4O |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
N'-(3,5-dichloropyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H6Cl2N4O/c1-3(13)11-12-6-5(8)10-4(7)2-9-6/h2H,1H3,(H,9,12)(H,11,13) |
Clé InChI |
DDYJMPOKPQLPNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC1=NC=C(N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)


![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)


![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)


![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
